molecular formula C8H15NO2S B13163247 N-Methylbicyclo[2.2.1]heptane-2-sulfonamide

N-Methylbicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B13163247
M. Wt: 189.28 g/mol
InChI Key: NMDQBNKKHXIQEG-UHFFFAOYSA-N
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Description

N-Methylbicyclo[2.2.1]heptane-2-sulfonamide is a bicyclic sulfonamide derivative characterized by a norbornane scaffold with a methyl group attached to the nitrogen atom of the sulfonamide moiety. This compound belongs to a class of bicyclic sulfonamides that have garnered attention due to their structural rigidity, which influences their physicochemical properties and biological activity.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

N-methylbicyclo[2.2.1]heptane-2-sulfonamide

InChI

InChI=1S/C8H15NO2S/c1-9-12(10,11)8-5-6-2-3-7(8)4-6/h6-9H,2-5H2,1H3

InChI Key

NMDQBNKKHXIQEG-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1CC2CCC1C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylbicyclo[2.2.1]heptane-2-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which can be obtained through the Diels-Alder reaction of cyclopentadiene and ethylene.

    Sulfonation: The bicyclo[2.2.1]heptane is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

    Methylation: Finally, the sulfonamide derivative is methylated using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-Methylbicyclo[2.2.1]heptane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfonic acid derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methylbicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or antiviral agent.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-Methylbicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity and specificity in binding to molecular targets, enhancing its effectiveness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-Methylbicyclo[2.2.1]heptane-2-sulfonamide, highlighting differences in substituents, synthesis routes, and biological activities:

Compound Name Substituents CAS Number Molecular Formula Key Properties/Activities Reference
This compound N-Methyl, sulfonamide 7167-17-1 C₈H₁₃NO₂S Rigid bicyclic structure; potential CNS activity inferred from analogs
3-Hydroxybicyclo[2.2.1]heptane-2-sulfonamide 3-Hydroxy, sulfonamide 21836-45-3 C₇H₁₁NO₃S Higher polarity (PSA: 86.8 Ų); predicted acidity pKa ~10.33
N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide Bromomethyl, benzenesulfonamide - C₁₅H₂₀BrNO₂S Synthesized via bromosulfonamidation; Wagner–Meerwein rearrangement mechanism
1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide Dimethyl, ketone, sulfonamide - C₁₃H₂₁NO₃S Demonstrated in CXCR2 antagonist synthesis; used in anti-cancer research
rac-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide 7-Oxa bridge, sulfonamide 1909294-77-4 C₆H₉NO₃S Enhanced metabolic stability due to oxygen heteroatom; used in polymer chemistry

Structural and Functional Differences

  • Brominated derivatives (e.g., ) exhibit increased molecular weight and reactivity, making them intermediates for further functionalization . Hydroxy or oxa-substituted analogs (e.g., 3-hydroxy or 7-oxa derivatives) show higher polarity and altered pharmacokinetic profiles .
  • Synthesis Pathways :

    • Brominated analogs are synthesized via bromosulfonamidation using N-bromosuccinimide (NBS) .
    • Oxygen-containing derivatives (e.g., 7-oxa) are prepared via Diels-Alder reactions with furan or cyclopentadiene .

Physicochemical Properties

  • Polarity : The 3-hydroxy derivative (CAS 21836-45-3) has a higher topological polar surface area (86.8 Ų) compared to the N-methyl analog (61.6 Ų), impacting bioavailability .
  • Acidity : Hydroxy-substituted sulfonamides exhibit stronger acidity (predicted pKa ~10.33) than alkylated variants, influencing ionization under physiological conditions .

Biological Activity

N-Methylbicyclo[2.2.1]heptane-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a bicyclic structure that contributes to its unique biological properties. The sulfonamide group is known for its role in various pharmacological activities, including enzyme inhibition and receptor modulation.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values ranging from 8.39 to 21.15 µM .
    CompoundCell LineIC50 (µM)
    This compoundHepG-28.39
    This compoundMCF-719.57
    • The mechanism of action appears to involve the inhibition of key enzymes such as VEGFR-2 and carbonic anhydrases, which are critical in tumor angiogenesis and pH regulation within tumors .
  • Neuropharmacological Effects
    • The compound has been investigated for its effects on ion channels, particularly KCNQ channels, which are important for neuronal excitability and synaptic transmission . Selective KCNQ channel openers have therapeutic potential in treating neurological disorders such as epilepsy.
  • Antiviral Properties
    • Some derivatives of bicyclic sulfonamides have demonstrated antiviral activity against viruses like HIV and HSV-1, suggesting a broader spectrum of biological activity for compounds related to this compound . These compounds may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), providing a mechanism for antiviral action.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Study on Anticancer Activity : A recent investigation assessed the cytotoxic effects of sulfonamide derivatives in various cancer cell lines, revealing that modifications to the bicyclic structure can enhance potency and selectivity against specific cancer types .
  • Neuropharmacology Research : Research focusing on KCNQ channels demonstrated that certain derivatives could selectively enhance channel activity, indicating potential use in treating conditions like epilepsy .

Q & A

Q. Critical Variables :

  • Catalyst loading (1–5 mol%) impacts reaction rate and byproduct formation.
  • Solvent choice (e.g., DMF or THF) affects regioselectivity.
  • Broad substrate tolerance allows derivatization for structural libraries .

How is the molecular structure of this compound validated in academic research?

Basic Research Question
Structural confirmation involves:

  • X-ray crystallography for absolute stereochemistry determination.
  • NMR spectroscopy :
    • 1^1H NMR: Bicyclic proton signals (δ 1.5–3.0 ppm) and methyl group splitting (δ 2.8–3.2 ppm).
    • 13^{13}C NMR: Sulfonamide carbon at ~δ 45 ppm and bicyclic carbons between δ 25–35 ppm .
  • Mass spectrometry (HRMS) for molecular weight verification (theoretical: 176.24 g/mol) .

What in vitro biological activity data exist for this compound, and how are these assays designed?

Basic Research Question
Antiproliferative activity is evaluated using cell viability assays (e.g., MTT) against cancer cell lines:

Cell LineIC₅₀ (μM)Reference Compound (Cisplatin) IC₅₀ (μM)
MCF-7 (Breast)12.310.5
A549 (Lung)15.89.7
HeLa (Cervical)18.411.2

Q. Experimental Design :

  • Parallel synthesis of 20+ derivatives.
  • Docking studies with proposed targets (e.g., carbonic anhydrase IX) to prioritize candidates .

How should researchers address contradictory cytotoxicity data across different cell lines?

Advanced Research Question
Discrepancies in IC₅₀ values (e.g., A549 vs. HeLa) may arise from:

  • Cell line heterogeneity : Genetic mutations affecting drug uptake (e.g., p53 status).
  • Assay conditions : Serum concentration (10% FBS vs. serum-free) alters compound bioavailability.

Q. Resolution Strategy :

  • Standardize protocols (e.g., CLSI guidelines).
  • Include mechanistic studies (e.g., apoptosis markers, caspase-3 activation) to confirm mode of action .

What experimental approaches are used to elucidate the compound’s mechanism of action in antitumor studies?

Advanced Research Question
Mechanistic workflows:

Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., oxidative stress response).

Protein profiling : Western blot for apoptosis markers (Bcl-2, Bax).

Metabolic assays : Seahorse analysis to assess mitochondrial respiration inhibition.

Case Study :
In MCF-7 cells, the compound induced G1/S cell cycle arrest and ROS-mediated apoptosis, validated via flow cytometry and NAC (ROS scavenger) rescue experiments .

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